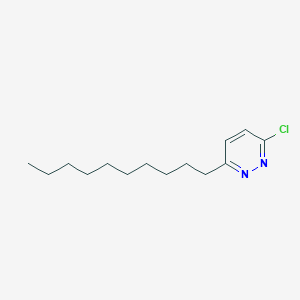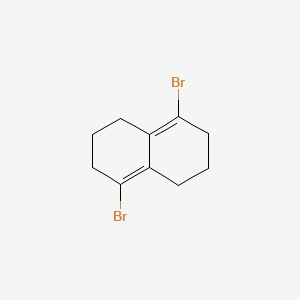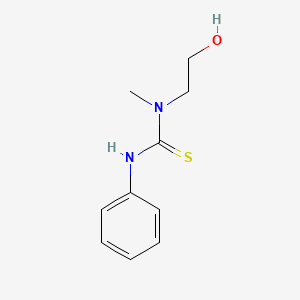![molecular formula C16H22 B14264000 Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- CAS No. 168126-00-9](/img/structure/B14264000.png)
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated π systems. This compound is characterized by a benzene ring substituted with a complex alkenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- typically involves the alkylation of benzene with an appropriate alkenyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alkenyl side chain can undergo oxidation reactions to form epoxides or diols.
Reduction: Hydrogenation of the alkenyl side chain can convert it into a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Uniqueness
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is unique due to its complex alkenyl side chain, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Propriétés
| 168126-00-9 | |
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
3-propylhepta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-4-6-11-15(10-5-2)14(3)16-12-8-7-9-13-16/h7-9,11-13H,3-6,10H2,1-2H3 |
Clé InChI |
UXGCDQKITRHNRN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CCC)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
